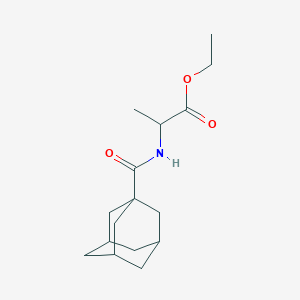
4-benzyl-1-(2-methylpentanoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(2-methylpentanoyl)piperidine is a chemical compound that has garnered significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidine alkaloids, which are known for their diverse pharmacological properties.
科学的研究の応用
4-benzyl-1-(2-methylpentanoyl)piperidine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antipsychotic, antidepressant, and analgesic properties. Additionally, it has been found to be effective in treating addiction and withdrawal symptoms associated with drugs such as cocaine and methamphetamine.
作用機序
The mechanism of action of 4-benzyl-1-(2-methylpentanoyl)piperidine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It is thought to modulate the release and reuptake of these neurotransmitters, leading to its pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that 4-benzyl-1-(2-methylpentanoyl)piperidine has a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its antidepressant and antipsychotic effects. Additionally, it has been shown to reduce the withdrawal symptoms associated with drug addiction, making it a potential treatment option for substance abuse disorders.
実験室実験の利点と制限
The synthesis of 4-benzyl-1-(2-methylpentanoyl)piperidine has been optimized to achieve high yields and purity, making it suitable for various research applications. It has been found to be stable under various conditions and can be easily stored for long periods. However, its high cost and limited availability can be a limitation for some research studies.
将来の方向性
There are several future directions for research on 4-benzyl-1-(2-methylpentanoyl)piperidine. One area of interest is its potential applications in the treatment of substance abuse disorders. Further studies are needed to determine its efficacy and safety in this regard. Additionally, its potential use as an analgesic and its effects on other neurotransmitter systems in the brain warrant further investigation.
Conclusion
In conclusion, 4-benzyl-1-(2-methylpentanoyl)piperidine is a chemical compound that has garnered significant interest in scientific research. Its potential applications in the field of medicine, including its antipsychotic, antidepressant, and analgesic properties, make it a promising compound for further study. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 4-benzyl-1-(2-methylpentanoyl)piperidine involves the reaction of benzylamine with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperidine to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
特性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-3-7-15(2)18(20)19-12-10-17(11-13-19)14-16-8-5-4-6-9-16/h4-6,8-9,15,17H,3,7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXGYYQUXLSEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B5176868.png)
![2-imino-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5176875.png)



![4-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5176924.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5176937.png)
![N-{3-[(3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5176941.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5176957.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5176961.png)

![N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B5176970.png)
![pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone](/img/structure/B5176971.png)